4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide

Physicochemical Profiling Ionization State Druglikeness

4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide (CAS 1263276-10-3) is a halogenated aromatic secondary sulfonamide with the molecular formula C₇H₆BrF₂NO₂S and a molecular weight of 286.09 g/mol. The compound features a distinctive 4-bromo-3,5-difluoro substitution pattern on the benzene ring coupled with an N-methylsulfonamide moiety, which together confer a unique combination of physicochemical properties: a predicted pKa of 10.12 ± 0.50, an XLogP3 of 1.8, a predicted density of 1.737 ± 0.06 g/cm³, and a topological polar surface area of 54.6 Ų.

Molecular Formula C7H6BrF2NO2S
Molecular Weight 286.10 g/mol
Cat. No. B13305545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide
Molecular FormulaC7H6BrF2NO2S
Molecular Weight286.10 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC(=C(C(=C1)F)Br)F
InChIInChI=1S/C7H6BrF2NO2S/c1-11-14(12,13)4-2-5(9)7(8)6(10)3-4/h2-3,11H,1H3
InChIKeyKDGBKKQDDKBCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide: Core Identity and Procurement Baseline for Research-Scale Sulfonamide Building Blocks


4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide (CAS 1263276-10-3) is a halogenated aromatic secondary sulfonamide with the molecular formula C₇H₆BrF₂NO₂S and a molecular weight of 286.09 g/mol [1]. The compound features a distinctive 4-bromo-3,5-difluoro substitution pattern on the benzene ring coupled with an N-methylsulfonamide moiety, which together confer a unique combination of physicochemical properties: a predicted pKa of 10.12 ± 0.50, an XLogP3 of 1.8, a predicted density of 1.737 ± 0.06 g/cm³, and a topological polar surface area of 54.6 Ų [1]. It is commercially available from multiple vendors at a standard purity specification of 95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . As a secondary (N-alkyl) sulfonamide, it is mechanistically and pharmacologically distinct from primary sulfonamide analogs in carbonic anhydrase (CA) binding contexts, a differentiation with tangible consequences for target selectivity and off-target liability profiles [2].

Why 4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide Cannot Be Casually Substituted: The N-Methyl, Bromo, and Fluoro Contributions Are Each Functional


Substituting this compound with a close analog — such as the primary sulfonamide 4-bromo-3,5-difluorobenzenesulfonamide (CAS 874804-20-3), the des-bromo analog 3,5-difluoro-N-methylbenzene-1-sulfonamide (CAS 1099020-56-0), or the des-fluoro analog 4-bromo-N-methylbenzenesulfonamide (CAS 703-12-8) — introduces measurable alterations in ionization state, lipophilicity, target engagement, and synthetic tractability. The N-methyl group shifts the sulfonamide from a primary to a secondary classification, which fundamentally alters carbonic anhydrase binding: primary sulfonamides coordinate Zn(II) in the CA active site with up to picomolar affinity via a deprotonated NH⁻ group, whereas secondary (N-alkyl) sulfonamides bind with drastically reduced affinity [1]. The 3,5-difluoro pattern depresses the sulfonamide pKa by approximately 0.3–1.0 log units relative to non-fluorinated analogs, altering the ionization equilibrium at physiological pH [2]. The 4-bromo substituent provides both a heavy-atom handle for Pd-catalyzed cross-coupling diversification and a measurable increase in lipophilicity (XLogP3 ~1.8) versus the des-bromo analog [2]. Each structural feature independently contributes a functional consequence; removing any one of them yields a compound with a different property vector, rendering generic substitution inappropriate for applications where these parameters are critical.

Quantitative Differential Evidence for 4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide Versus Its Closest Analogs


pKa Modulation by 3,5-Difluoro and 4-Bromo Substitution: A 0.98-log-Unit Acidification Versus the Des-Fluoro Analog

The predicted pKa of 4-bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide is 10.12 ± 0.50, which is 0.33 log units lower (more acidic) than the des-bromo analog 3,5-difluoro-N-methylbenzene-1-sulfonamide (pKa 10.45 ± 0.50) [1], and 0.98 log units lower than the des-fluoro analog 4-bromo-N-methylbenzenesulfonamide (pKa 11.10 ± 0.30) . This progressive acidification reflects the cumulative electron-withdrawing effects of the 3,5-difluoro (σₘ ≈ 0.34 each) and 4-bromo (σₚ ≈ 0.23) substituents on the sulfonamide NH acidity. At physiological pH 7.4, the target compound exists with a higher fraction of the deprotonated (anionic) sulfonamide species compared to either analog, directly impacting protein binding, membrane permeability, and solubility.

Physicochemical Profiling Ionization State Druglikeness

Carbonic Anhydrase Binding: Secondary (N-Methyl) Sulfonamides Exhibit Drastically Reduced Affinity Versus Primary Sulfonamide Analogs

Primary aromatic sulfonamides coordinate the Zn(II) ion in carbonic anhydrase (CA) active sites via a deprotonated NH⁻ group with affinities reaching the low nanomolar to picomolar range [1]. By contrast, N-methyl-substituted secondary sulfonamides — including 4-bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide — bind CA isoforms with substantially lower affinity due to the steric and electronic consequences of N-alkylation [1][2]. While the primary sulfonamide analog 4-bromo-3,5-difluorobenzenesulfonamide (CAS 874804-20-3) is reported to form a stable 1:1 complex with CA II [3], and related 4-bromophenyl sulfonamide derivatives exhibit KI values in the 98–113 nM range against CA II [4], the N-methyl secondary sulfonamide in the target compound is expected — based on the established class-level behavior — to exhibit CA affinity reduced by one to several orders of magnitude [1][2].

Carbonic Anhydrase Inhibition Off-Target Selectivity Metalloenzyme Binding

Lipophilicity (XLogP3) and Density Differentiation Driven by 4-Bromo Substitution

The 4-bromo substituent on the target compound contributes a computed XLogP3 of 1.8, substantially higher than the des-bromo analog 3,5-difluoro-N-methylbenzene-1-sulfonamide (MW 207.2 g/mol, for which the absence of bromine results in a markedly lower predicted logP) [1]. The density differential is equally pronounced: 1.737 ± 0.06 g/cm³ for the brominated target versus 1.395 ± 0.06 g/cm³ for the des-bromo analog — a 24.5% increase attributable to the heavy bromine atom [1]. The boiling point follows the same trend: 324.3 ± 52.0 °C (target) versus 286.3 ± 50.0 °C (des-bromo), reflecting the greater molecular polarizability and mass of the brominated species [1].

Lipophilicity Membrane Permeability Physicochemical Property Tuning

Synthetic Diversification Potential: The 4-Bromo Handle Enables Pd-Catalyzed Cross-Coupling Inaccessible to 4-H, 4-CH₃, or 4-Cl Analogs

The 4-bromo substituent on the target compound provides a reactive aryl halide handle for palladium-catalyzed cross-coupling reactions — including Suzuki-Miyaura, Negishi, Buchwald-Hartwig, and Sonogashira couplings — that enable direct C–C and C–N bond formation at the para position [1]. This synthetic versatility is absent in the des-bromo analog (CAS 1099020-56-0, 4-H) and is substantially attenuated in the 4-chloro analog due to the lower oxidative addition reactivity of aryl chlorides versus aryl bromides with common Pd(0) catalysts [2]. The 3,5-difluoro substitution pattern further activates the ring toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the fluorine atoms, orthogonal to the Pd-catalyzed coupling at C4-Br, enabling sequential, chemoselective diversification strategies [1].

Cross-Coupling Chemistry Building Block Utility Late-Stage Functionalization

High-Value Application Scenarios for 4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimization: Sulfonamide-Containing Scaffolds Requiring Reduced Carbonic Anhydrase Off-Target Activity

In drug discovery programs where a sulfonamide pharmacophore is essential for primary target engagement but CA inhibition represents a liability (e.g., causing diuresis or metabolic acidosis), 4-bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide offers a structurally pre-validated secondary sulfonamide that is expected to exhibit drastically reduced CA binding compared to its primary sulfonamide analog [1]. The class-level evidence from Baronas et al. (2021) demonstrates that N-methyl secondary sulfonamides bind CA isoforms with 'much lower affinity' than primary sulfonamides, which can achieve picomolar binding [1]. The 4-bromo handle further permits late-stage diversification via Suzuki or Buchwald-Hartwig coupling to explore SAR at the para position without resynthesizing the entire sulfonamide core [2]. The depressed pKa (10.12 vs 11.10 for the des-fluoro analog) also shifts the ionization equilibrium, potentially modulating permeability and solubility in ways that can be exploited during lead optimization .

Synthetic Chemistry: Late-Stage Diversification Building Block for Parallel Library Synthesis

The 4-bromo substituent renders this compound an ideal core building block for generating focused libraries of 4-aryl, 4-alkenyl, 4-alkynyl, or 4-amino derivatives via Pd-catalyzed cross-coupling [1]. Unlike the corresponding 4-chloro analog — which requires specialized electron-rich ligands for efficient oxidative addition — the C–Br bond is readily activated by standard Pd(0) catalysts under mild conditions, enabling high-throughput parallel synthesis compatible with 96-well plate formats [2]. The 3,5-difluoro pattern simultaneously activates the ring for orthogonal SNAr chemistry, allowing sequential functionalization at multiple positions from a single intermediate. Procurement of this compound in 95% purity with batch-specific QC (NMR, HPLC, GC) from vendors such as Bidepharm ensures reproducibility across library production campaigns .

Agrochemical Discovery: Fluorinated Sulfonamide Intermediates with Tunable Physicochemical Properties

Fluorinated aromatic sulfonamides are privileged scaffolds in agrochemical discovery, where the combination of metabolic stability conferred by fluorine substitution and the hydrogen-bonding capacity of the sulfonamide group contributes to favorable environmental fate and target binding profiles. The target compound's XLogP3 of 1.8 — approximately 0.5 units higher than the des-bromo analog — places it in an optimal lipophilicity range for foliar uptake and phloem mobility [1]. The 4-bromo handle enables further tuning of physicochemical properties through cross-coupling with aryl, heteroaryl, or alkynyl partners, while the N-methyl group eliminates the strong CA inhibition associated with primary sulfonamides, potentially reducing non-target organism toxicity [2]. The predicted density of 1.737 g/cm³ and boiling point of 324.3 °C indicate acceptable handling characteristics for process-scale chemistry development [1].

Biophysical and Structural Biology: Heavy-Atom Derivative for X-ray Crystallographic Phasing

The presence of bromine (atomic number 35) at the 4-position provides a native anomalous scatterer suitable for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing in macromolecular crystallography, particularly when the compound is soaked into protein crystals as a ligand [1]. The 3,5-difluoro substitution can additionally contribute to interpreting electron density maps via characteristic fluorine omit-map signals. The compound's secondary sulfonamide character, with reduced CA affinity, minimizes the risk that the compound will promiscuously bind CA isoforms present in crystallization additives or co-purified proteins, improving the specificity of the intended target engagement in crystallographic experiments [2]. The XLogP3 of 1.8 and the rotatable bond count of 2 suggest adequate solubility in typical crystallization conditions containing DMSO or low-percentage organic co-solvents [1].

Quote Request

Request a Quote for 4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.